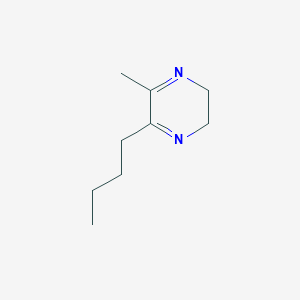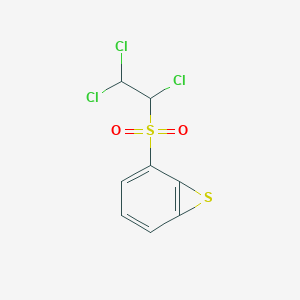
S-Trichlorovinyl benzenethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Trichlorovinyl benzenethiosulfonate, commonly known as TCVB, is a chemical compound that has been widely used in scientific research for many years. TCVB is a thiol-reactive compound that has been used as a cross-linking agent and as a tool for the study of protein structure and function.
Mécanisme D'action
TCVB is a thiol-reactive compound that reacts with the thiol groups on cysteine residues in proteins. This reaction results in the formation of a covalent bond between the TCVB molecule and the protein, which can be used to cross-link proteins or to modify the activity of specific amino acid residues.
Biochemical and Physiological Effects:
TCVB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, and to induce the formation of protein aggregates. TCVB has also been shown to induce apoptosis in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TCVB in lab experiments is its ability to selectively modify specific amino acid residues in proteins. This can be useful for studying the structure and function of specific proteins. However, TCVB can also have non-specific effects on proteins, which can make interpretation of results more difficult.
Orientations Futures
1. Development of new TCVB analogs with improved selectivity and specificity for protein modification.
2. Use of TCVB in combination with other cross-linking agents to study protein-protein interactions.
3. Use of TCVB to study the structure and function of nucleic acids.
4. Use of TCVB in drug discovery research to identify compounds that can modulate protein activity.
Méthodes De Synthèse
TCVB is synthesized by reacting trichloroethylene with sodium benzenethiosulfinate in the presence of a strong acid catalyst. The resulting product is purified by recrystallization to obtain pure TCVB.
Applications De Recherche Scientifique
TCVB has been used extensively in scientific research as a cross-linking agent to study protein-protein interactions, protein structure, and protein function. It has also been used to study the structure and function of nucleic acids.
Propriétés
Numéro CAS |
16627-02-4 |
|---|---|
Nom du produit |
S-Trichlorovinyl benzenethiosulfonate |
Formule moléculaire |
C8H5Cl3O2S2 |
Poids moléculaire |
303.6 g/mol |
Nom IUPAC |
2-(1,2,2-trichloroethylsulfonyl)-7-thiabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C8H5Cl3O2S2/c9-7(10)8(11)15(12,13)5-3-1-2-4-6(5)14-4/h1-3,7-8H |
Clé InChI |
GHQFMPNACCACOF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(S2)C(=C1)S(=O)(=O)C(C(Cl)Cl)Cl |
SMILES canonique |
C1=CC2=C(S2)C(=C1)S(=O)(=O)C(C(Cl)Cl)Cl |
Synonymes |
Benzenethiosulfonic acid S-(trichlorovinyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




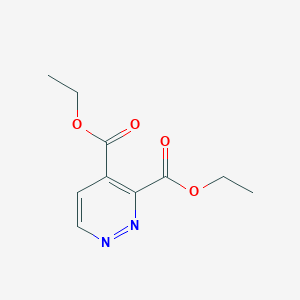
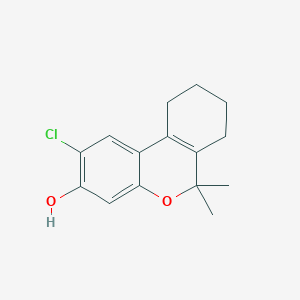
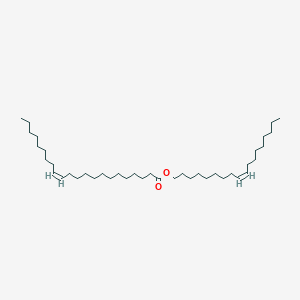

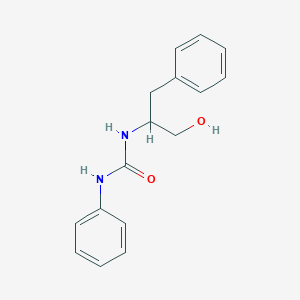
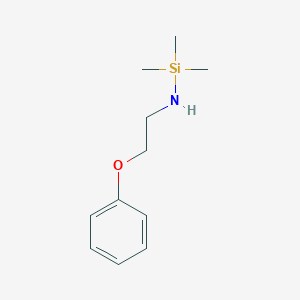
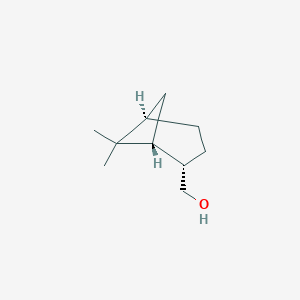
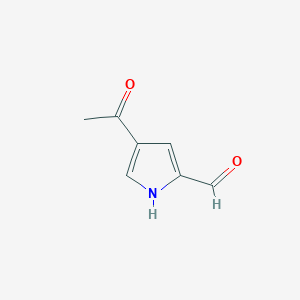
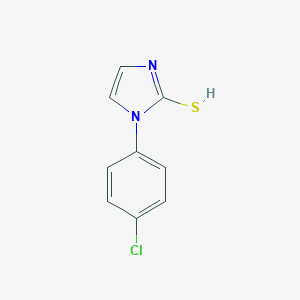
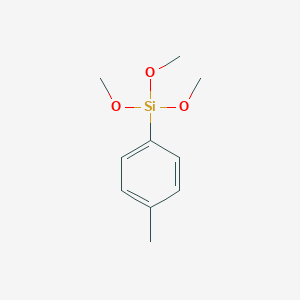
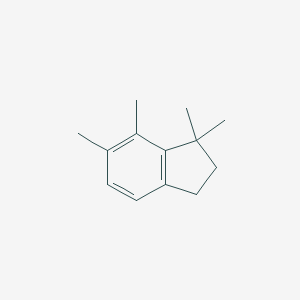
![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
